2-Chloro-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethan-1-one
Overview
Description
“2-Chloro-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C11H17ClN2O3 . It is a powder at room temperature and has a molecular weight of 260.72 .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrofuran ring, a piperazine ring, and two chloroacetyl groups . The InChI code for this compound is 1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 135-138 degrees Celsius .Scientific Research Applications
Antibacterial and Antimicrobial Applications
2-Chloro-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethan-1-one and its derivatives have shown significant antibacterial and antimicrobial activities. For instance, derivatives synthesized from this compound demonstrated potent activity against various bacteria like E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showing maximum inhibition in certain cases (Kumar, Rajnish Kumar, & Mazumdar, 2021). Similarly, novel derivatives synthesized as potential antimicrobial agents exhibited potency comparable to or even exceeding that of conventional medicines (Zaidi et al., 2021).
Anticancer Potential
Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety, related to this compound, has indicated promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014). This highlights the potential use of such compounds in developing new anticancer therapies.
Anti-inflammatory Applications
Compounds synthesized from this compound have also shown anti-inflammatory activity. For example, certain synthesized derivatives demonstrated significant in-vitro anti-inflammatory activity, indicating their potential in anti-inflammatory drug development (Ahmed, Molvi, & Khan, 2017).
Synthetic Applications
This compound and its derivatives play a crucial role in synthetic chemistry. They are used in the synthesis of various pharmacologically active molecules. For instance, derivatives have been synthesized for use as antidepressants and antianxiety agents, showcasing their diverse applications in medicinal chemistry (Kumar et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, compounds with similar structures, such as pyrrolidine derivatives, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, it’s possible that this compound could also have potential applications in drug discovery.
Properties
IUPAC Name |
2-chloro-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O3/c12-8-10(15)13-3-5-14(6-4-13)11(16)9-2-1-7-17-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCQXONHVGLVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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